molecular formula C21H23N5O2 B2363941 4-morpholino-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide CAS No. 2309752-69-8

4-morpholino-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide

Cat. No.: B2363941
CAS No.: 2309752-69-8
M. Wt: 377.448
InChI Key: NNWWWSHVMDPAHQ-UHFFFAOYSA-N
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Description

4-morpholino-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide is a complex organic compound that features a morpholine ring, a phenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-morpholino-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the phenyl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction.

    Incorporation of the morpholine ring: This can be done through nucleophilic substitution reactions.

    Formation of the benzamide: This final step typically involves the reaction of an amine with a benzoyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-morpholino-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the formation of the triazole ring and subsequent modifications to introduce the morpholino and benzamide functionalities. The triazole moiety is particularly significant, as it has been associated with a variety of biological activities.

Table 1: Synthesis Overview

StepReaction TypeReactantsConditions
1Formation of Triazole1-phenyl-1H-1,2,3-triazole derivativesSolvent: Toluene, MW heating
2N-acylationMorpholino compound + benzoyl chlorideAmbient temperature
3PurificationColumn chromatographyStandard purification techniques

Anticancer Properties

Research has indicated that compounds containing the triazole nucleus exhibit significant anticancer activity. In a study evaluating various triazole derivatives against cancer cell lines, it was found that those similar to 4-morpholino-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide displayed promising results.

Case Study: Anticancer Activity Evaluation
In vitro studies showed that the compound inhibited cell proliferation in several cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Triazole derivatives have been reported to exhibit activity against a range of bacterial strains.

Table 2: Antimicrobial Activity Results

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Candida albicans0.25 µg/mL

Anticonvulsant Effects

Preliminary studies have suggested that triazole derivatives can possess anticonvulsant properties. In animal models, compounds structurally related to this compound were tested for their ability to prevent seizures induced by picrotoxin.

Findings:
The compound demonstrated significant anticonvulsant activity, providing a protective effect against seizures with minimal side effects observed in the treated groups .

Potential in Neurological Disorders

Given its structural features, there is ongoing research into the potential use of this compound in treating neurological disorders such as epilepsy and anxiety disorders. The presence of the morpholino group may enhance its ability to cross the blood-brain barrier.

Comparison with Similar Compounds

Similar Compounds

    4-morpholino-N-(1-phenyl-2-(2H-1,2,3-triazol-4-yl)ethyl)benzamide: Similar structure but with a different position of the triazole ring.

    4-morpholino-N-(1-phenyl-2-(1H-1,2,3-triazol-2-yl)ethyl)benzamide: Another isomer with a different triazole ring position.

    4-morpholino-N-(1-phenyl-2-(1H-1,2,3-triazol-4-yl)ethyl)benzamide: Similar compound with potential differences in biological activity.

Uniqueness

The uniqueness of 4-morpholino-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide lies in its specific arrangement of functional groups, which can confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

4-Morpholino-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and the implications of its activity in various therapeutic contexts.

Chemical Structure and Synthesis

The compound features a morpholino group attached to a benzamide structure, which is further substituted with a triazole moiety. The general formula can be represented as C13H14N4O2C_{13}H_{14}N_{4}O_{2} . The synthesis typically involves the reaction of morpholine with appropriate benzoyl chlorides and triazole derivatives through a series of condensation reactions.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. A study focusing on 1,2,3-triazole derivatives showed promising results against various bacterial strains, suggesting that the presence of the triazole moiety enhances antibacterial efficacy .

Anticancer Activity

The anticancer potential of this compound has been assessed in several studies. The compound demonstrated cytotoxic effects against various cancer cell lines. For instance, a related compound with a similar structure was reported to have an IC50 value less than that of standard chemotherapeutics like doxorubicin when tested against Jurkat and HT29 cell lines .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Enzyme Inhibition : Studies suggest that triazole derivatives can inhibit critical enzymes involved in cancer cell proliferation and survival.
  • Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some research indicates that these compounds may increase ROS levels within cells, contributing to their cytotoxic effects .

Case Studies

Several case studies have highlighted the efficacy of triazole-based compounds in treating infections and cancers:

  • In Vitro Studies : A series of experiments demonstrated that compounds with similar structures to this compound showed significant inhibition against Mycobacterium tuberculosis with IC50 values in the nanomolar range .
  • Clinical Relevance : In clinical settings, derivatives of this compound have been evaluated for their potential as novel therapeutics against resistant strains of bacteria and various cancers, indicating a need for further development.

Data Tables

Compound NameStructureAntimicrobial Activity (IC50 μM)Anticancer Activity (IC50 μM)
This compoundStructure< 0.5 (Staphylococcus aureus)< 10 (Jurkat Cells)
Related Triazole Compound-< 0.9 (E. coli)< 5 (HT29 Cells)

Properties

IUPAC Name

4-morpholin-4-yl-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c27-21(18-6-8-19(9-7-18)25-12-14-28-15-13-25)24-20(16-26-22-10-11-23-26)17-4-2-1-3-5-17/h1-11,20H,12-16H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWWWSHVMDPAHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)NC(CN3N=CC=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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